

Application Notes and Protocols for UFP-101 in Receptor Binding Assays

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Compound of Interest

Compound Name: Ufp-101

Cat. No.: B15576599

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Introduction

UFP-101, chemically identified as [Nphe¹, Arg¹⁴, Lys¹⁵]Nociceptin-NH₂, is a potent and highly selective competitive antagonist for the Nociceptin/Orphanin FQ (N/OFQ) receptor, also known as the NOP receptor or ORL1.[1][2][3][4] The NOP receptor, a G-protein coupled receptor (GPCR), is the fourth member of the opioid receptor family and is implicated in a variety of physiological processes, including pain modulation, mood regulation, and immune responses.[5][6] **UFP-101** acts as a silent antagonist, meaning it binds to the NOP receptor with high affinity without initiating a cellular response, thereby blocking the effects of the endogenous ligand N/OFQ and other NOP receptor agonists.[2][4] Its high affinity and selectivity make **UFP-101** an invaluable tool for in vitro and in vivo studies aimed at elucidating the physiological and pathological roles of the NOP receptor system.[1][5]

These application notes provide detailed protocols for utilizing **UFP-101** in common receptor binding assays, namely radioligand competition binding assays and GTPyS binding assays, to characterize the interaction of test compounds with the NOP receptor.

Quantitative Data Summary: Binding Properties of UFP-101 and Related Ligands

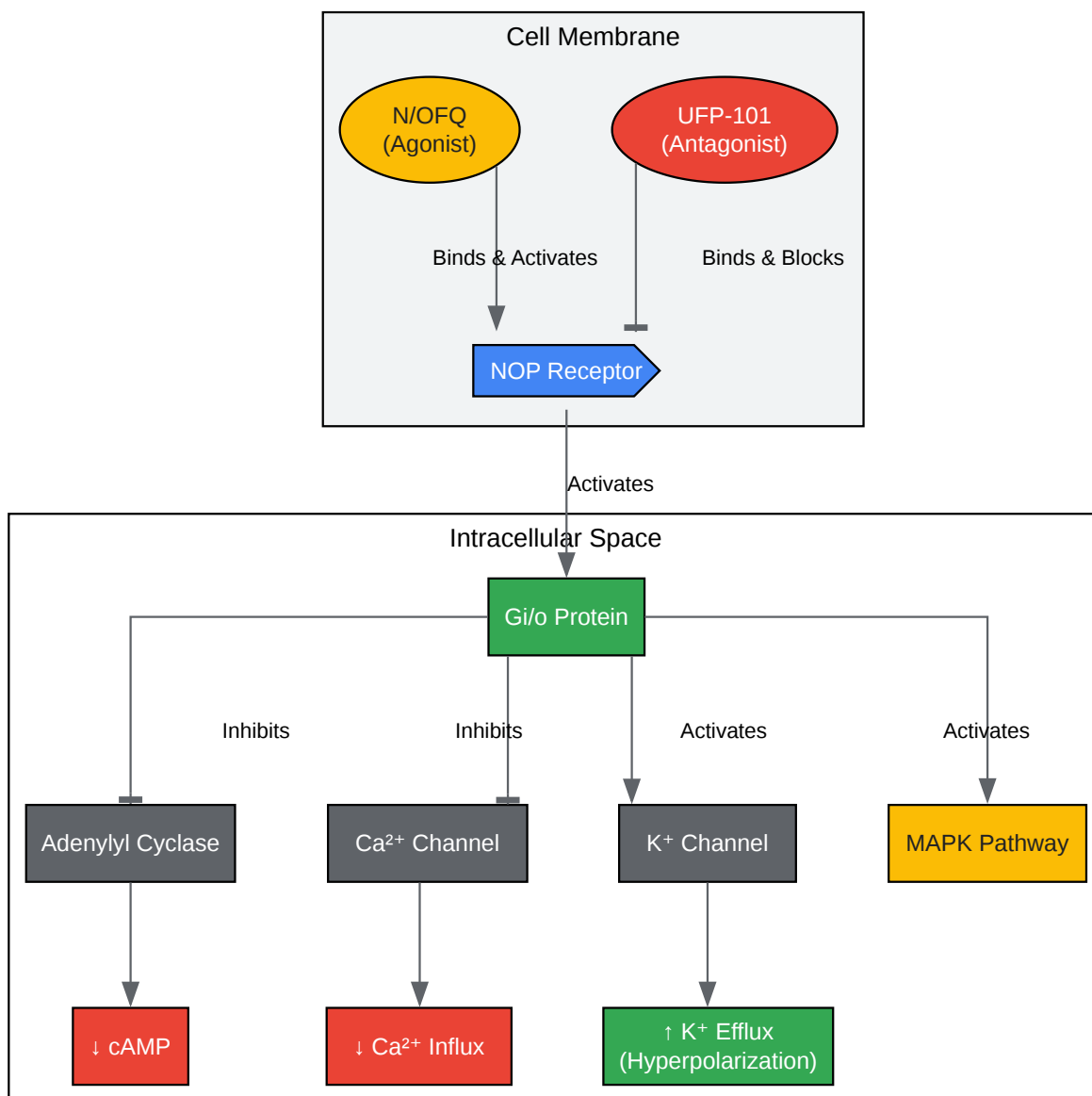
The following table summarizes the binding affinities and functional potencies of **UFP-101** and other relevant ligands at the NOP receptor. This data is crucial for experimental design and for the comparison of novel compounds.

Compound	Assay Type	Receptor Source	pKi	Ki (nM)	pA2	Reference
UFP-101	Competition Binding ([³ H]N/OFQ)	CHO-hNOP	10.14 ± 0.09	0.072	-	[6]
UFP-101	Competition Binding ([³ H]UFP-101)	CHO-hNOP	9.97	0.107	-	[7]
UFP-101	Competition Binding ([³ H]UFP-101)	Rat Cerebrocortex	10.12	0.076	-	[7]
UFP-101	GTPγS Binding (vs N/OFQ)	CHO-hNOP	-	-	8.4 - 9.0	[6]
Nociceptin/Orphanin FQ (N/OFQ)	Competition Binding ([³ H]N/OFQ)	CHO-hNOP	-	-	-	[6]
[Arg ¹⁴ ,Lys ¹⁵]N/OFQ	Competition Binding ([³ H]N/OFQ)	CHO-hNOP	-	-	-	[6]
[Nphe ¹]N/OFQ(1-13)-NH ₂	GTPγS Binding (vs N/OFQ)	CHO-hNOP	-	-	7.33 ± 0.08	[6]

CHO-hNOP: Chinese Hamster Ovary cells stably expressing the human NOP receptor.

Signaling Pathway of the NOP Receptor

The NOP receptor primarily couples to the Gi/o family of G-proteins.[5] Upon agonist binding, the receptor undergoes a conformational change, leading to the activation of the Gi/o protein. This initiates several downstream signaling cascades, most notably the inhibition of adenylyl cyclase, which results in a decrease in intracellular cyclic AMP (cAMP) levels. The activated G-protein $\beta\gamma$ subunits can also modulate ion channel activity, leading to the inhibition of voltage-gated Ca^{2+} channels and the activation of inwardly rectifying K^{+} channels.[2][3][8] Furthermore, NOP receptor activation has been shown to stimulate mitogen-activated protein kinase (MAPK) pathways.[2][8] **UFP-101**, as a competitive antagonist, blocks the initiation of these signaling events by preventing agonist binding.



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NOP Receptor Signaling Pathway

Experimental Protocols

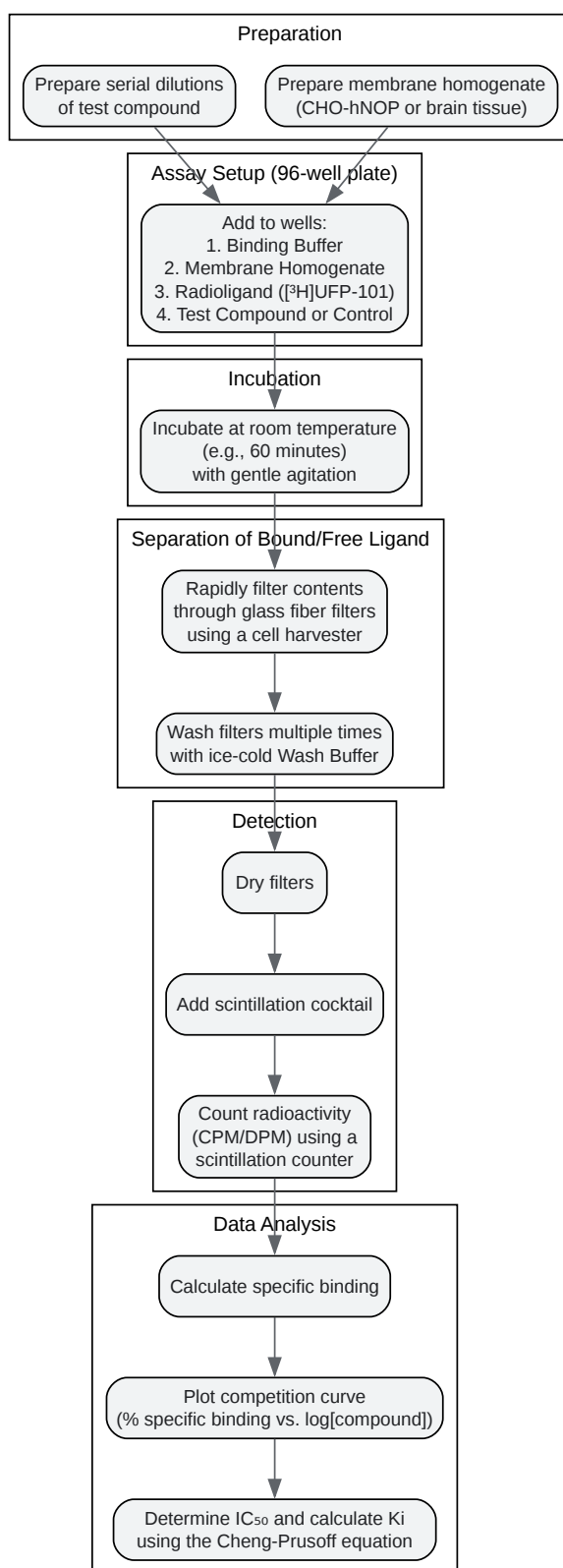
Radioligand Competition Binding Assay

This protocol describes how to determine the binding affinity (K_i) of a test compound for the NOP receptor by measuring its ability to compete with a radiolabeled ligand (e.g., [3 H]UFP-101 or [3 H]N/OFQ) for binding to the receptor.

Materials and Reagents:

- Receptor Source: Membranes from Chinese Hamster Ovary (CHO) cells stably expressing the human NOP receptor (CHO-hNOP) or rat brain tissue.[\[1\]](#)[\[7\]](#)
- Radioligand: [3 H]UFP-101 (antagonist) or [3 H]N/OFQ (agonist).
- Test Compound: **UFP-101** (as a control antagonist) or other experimental compounds.
- Binding Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.1 mM EDTA, pH 7.4.[\[9\]](#)
- Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.[\[1\]](#)
- Non-specific Binding Control: High concentration of unlabeled N/OFQ (e.g., 1 μ M) or another suitable NOP receptor ligand.[\[10\]](#)
- 96-well microplates.
- Glass fiber filters (e.g., Whatman GF/C, pre-soaked in 0.3-0.5% polyethyleneimine (PEI)).
- Cell harvester or vacuum filtration manifold.
- Scintillation cocktail.
- Liquid scintillation counter.

Experimental Workflow:



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Radioligand Binding Assay Workflow

Procedure:

- **Membrane Preparation:** Homogenize CHO-hNOP cells or brain tissue in ice-cold lysis buffer. Centrifuge the homogenate to pellet the membranes. Wash the membrane pellet by resuspension in fresh buffer and recentrifugation. Resuspend the final pellet in binding buffer and determine the protein concentration.[\[9\]](#)
- **Assay Setup:** In a 96-well plate, set up triplicate wells for total binding, non-specific binding, and competition binding.
 - **Total Binding:** Add membrane preparation, radioligand (at a concentration near its K_d), and binding buffer.
 - **Non-specific Binding:** Add membrane preparation, radioligand, and a saturating concentration of unlabeled N/OFQ (e.g., 1 μ M).
 - **Competition Binding:** Add membrane preparation, radioligand, and varying concentrations of the test compound (e.g., **UFP-101**).
- **Incubation:** Incubate the plate at room temperature for 60-90 minutes with gentle agitation to reach equilibrium.[\[9\]](#)[\[10\]](#)
- **Filtration:** Terminate the binding reaction by rapid filtration through PEI-soaked glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.
- **Washing:** Wash the filters several times with ice-cold wash buffer to remove any unbound radioligand.
- **Counting:** Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.
- **Data Analysis:**
 - Calculate specific binding by subtracting the non-specific binding from the total binding.

- Plot the percentage of specific binding as a function of the log concentration of the test compound.
- Determine the IC_{50} value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve.
- Calculate the inhibition constant (K_i) using the Cheng-Prusoff equation: $K_i = IC_{50} / (1 + [L]/K_d)$, where $[L]$ is the concentration of the radioligand and K_d is its dissociation constant.

[³⁵S]GTPγS Binding Assay

This functional assay measures the activation of G-proteins upon agonist binding to the NOP receptor. In the presence of an agonist, the receptor promotes the exchange of GDP for [³⁵S]GTPγS on the Gα subunit. As a non-hydrolyzable GTP analog, [³⁵S]GTPγS becomes trapped on the G-protein, and its incorporation can be quantified. **UFP-101**, as an antagonist, will not stimulate [³⁵S]GTPγS binding but will inhibit the stimulation caused by an agonist.

Materials and Reagents:

- Receptor Source: Membranes from CHO-hNOP cells.
- Radioligand: [³⁵S]GTPγS.
- Agonist: N/OFQ or another NOP receptor agonist.
- Antagonist: **UFP-101**.
- Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4.[\[11\]](#)
- GDP: Guanosine 5'-diphosphate.
- Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
- Other materials are similar to the radioligand binding assay.

Procedure:

- Membrane Preparation: Prepare membranes as described in the radioligand binding assay protocol.
- Assay Setup: In a 96-well plate, add the following in order:
 - Assay buffer.
 - Membrane preparation.
 - GDP (e.g., 10-30 μ M final concentration).[\[12\]](#)
 - For antagonist determination, add varying concentrations of **UFP-101** followed by a fixed concentration of an agonist (e.g., N/OFQ at its EC_{50} or EC_{80}). For agonist characterization, add varying concentrations of the agonist.
- Pre-incubation: Pre-incubate the plate at 30°C for 15-30 minutes.
- Initiation of Reaction: Initiate the binding reaction by adding [35 S]GTPyS (e.g., 0.05-0.1 nM final concentration).
- Incubation: Incubate the plate at 30°C for 60 minutes with gentle agitation.[\[10\]](#)
- Filtration and Counting: Terminate the reaction and process the samples as described in the radioligand binding assay protocol.
- Data Analysis:
 - Calculate the net agonist-stimulated [35 S]GTPyS binding.
 - For antagonist characterization, plot the percentage of agonist-stimulated binding against the log concentration of **UFP-101** to determine its IC_{50} .
 - The antagonist dissociation constant (K_b) can be calculated using the Schild equation for competitive antagonists.

Conclusion

UFP-101 is a critical pharmacological tool for investigating the NOP receptor system. The detailed protocols provided herein for radioligand competition binding and GTPyS binding assays will enable researchers to accurately characterize the interaction of novel compounds with the NOP receptor, thereby facilitating drug discovery and a deeper understanding of the receptor's function. The high affinity and selectivity of **UFP-101** make it an excellent standard for these assays.

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